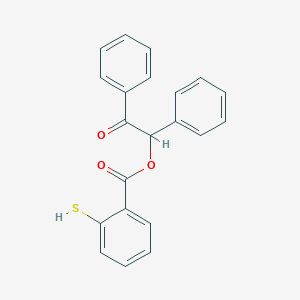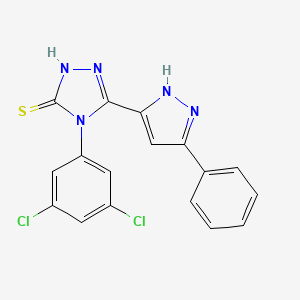![molecular formula C16H23N5O3S B10867405 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine](/img/structure/B10867405.png)
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is a complex organic compound featuring a piperidine ring substituted with ethoxy, tetraazolyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetraazolyl Group: This step involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetraazolyl moiety.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate compounds to form the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the ethoxy and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethyl halides for ethoxylation, sulfonyl chlorides for sulfonylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
- 1-{[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE
- 1-{[2-ETHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE
Comparison: Compared to similar compounds, 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is unique due to the presence of the tetraazolyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H23N5O3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonyl-2,4-dimethylpiperidine |
InChI |
InChI=1S/C16H23N5O3S/c1-4-24-15-6-5-14(20-11-17-18-19-20)10-16(15)25(22,23)21-8-7-12(2)9-13(21)3/h5-6,10-13H,4,7-9H2,1-3H3 |
InChI Key |
PRLBPZZRXKAQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC(CC3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867329.png)
![2-{1-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867335.png)

![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B10867342.png)
![methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867353.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10867357.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10867362.png)


![2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B10867378.png)
![2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10867385.png)
![N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide](/img/structure/B10867388.png)


